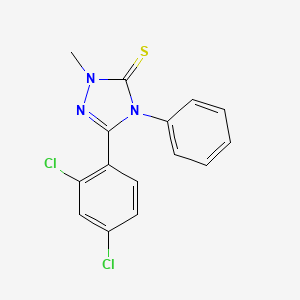

3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione

Description

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-2-methyl-4-phenyl-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3S/c1-19-15(21)20(11-5-3-2-4-6-11)14(18-19)12-8-7-10(16)9-13(12)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXICENPHRXRLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine derivatives. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction parameters and higher yields. The use of microreactors has been explored to enhance the efficiency of the synthesis by improving mass and heat transfer rates.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The triazoline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted triazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Study 1: Antimicrobial Efficacy

In a study published in the Turkish Journal of Chemistry, researchers synthesized a series of triazoline derivatives and assessed their antimicrobial activity using disc diffusion methods. The results indicated that compounds similar to 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione displayed enhanced activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of triazoline derivatives. The study utilized the NCI-60 cell line panel to evaluate cytotoxicity. The findings revealed that 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione exhibited potent activity against multiple cancer types. Notably, it was found to be particularly effective against melanoma and leukemia cell lines .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the disruption of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences in analogous compounds (Table 1) significantly affect melting points, solubility, and reactivity:

Key Observations :

Spectroscopic Characterization

- ¹H-NMR :

- ¹³C-NMR : The 2,4-dichlorophenyl carbons resonate at δ 121–136, consistent across analogues .

Biological Activity

3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione is . The compound features a triazoline ring that is known for contributing to various biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature for the synthesis of triazole derivatives, highlighting the versatility of this compound class in generating biologically active molecules.

Antimicrobial Activity

Research has demonstrated that compounds with a triazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the triazole ring can inhibit the growth of various bacterial strains and fungi. In particular:

- Antibacterial Activity : The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low µg/mL range .

- Antifungal Activity : Similar efficacy has been observed against fungal strains like Candida and Aspergillus, indicating a broad spectrum of action .

Antitumor Activity

The antitumor potential of 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione has also been investigated. In vitro studies using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) have revealed that this compound can significantly reduce cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 39.2 ± 1.7 |

| U-87 | Not specified |

These findings suggest that the compound may influence pathways involved in cell proliferation and survival .

The biological activity of this triazoline derivative is believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with Cellular Targets : Molecular docking studies suggest that it interacts with proteins involved in signaling pathways critical for tumor growth .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- A study reported significant tumor regression in animal models treated with triazole compounds similar to 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione during preclinical trials.

- Another clinical evaluation indicated that patients with ALK-positive cancers showed substantial responses when treated with related compounds in phase I and II trials .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(2,4-dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors under acidic or basic conditions. For example, refluxing a mixture of 3-(2,4-dichlorophenyl)thiosemicarbazide with methyl-substituted phenyl ketones in acetic acid or DMF yields the triazoline-5-thione core . Multi-step protocols may include isolation via precipitation or recrystallization (e.g., using DMF-acetic acid mixtures) to improve purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tautomeric forms .

- IR spectroscopy to identify thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) .

- X-ray crystallography to resolve structural ambiguities, such as planarity of the triazole ring and dihedral angles of substituents .

- Elemental analysis (C, H, N, S) to validate stoichiometry .

Q. What solvents and reaction conditions optimize yield for this compound?

Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency due to their ability to stabilize intermediates. Acidic conditions (e.g., acetic acid with sodium acetate) are preferred for thiosemicarbazide activation, with reaction times ranging from 2–6 hours under reflux .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Discrepancies between NMR (solution state) and XRD (solid state) data often arise from tautomerism or conformational flexibility. To address this:

Q. What strategies improve regioselectivity in derivatizing the triazoline-5-thione core?

- Electrophilic substitution : Direct alkylation at the thione sulfur using alkyl halides in basic media (e.g., KOH/ethanol) .

- Nucleophilic aromatic substitution : Introduce electron-withdrawing groups (e.g., nitro, halogens) to activate the triazole ring for functionalization .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify phenyl substituents .

Q. How can researchers analyze conflicting biological activity data across studies?

Discrepancies in antimicrobial or antifungal activity may stem from:

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines .

- Structural analogs : Compare with derivatives like 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione, where substituent position critically impacts activity .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity trends .

Methodological Challenges

Q. Designing experiments to probe the compound’s mechanism of action in biological systems

- Enzyme inhibition assays : Target enzymes like CYP450 or fungal lanosterol demethylase, using spectrophotometric or fluorometric readouts .

- Molecular docking : Simulate binding interactions with proteins (e.g., Aspergillus fumigatus sterol 14α-demethylase) using AutoDock Vina .

- Resistance studies : Serial passage of microbial strains under sub-inhibitory concentrations to assess resistance development .

Q. Addressing low solubility in pharmacological studies

- Co-crystallization : Formulate with cyclodextrins or surfactants to enhance aqueous solubility .

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the thione sulfur for improved bioavailability .

Contradictory Evidence Analysis

- Synthetic yields : Claims of >80% yields in DMF vs. 50–60% in ethanol highlight solvent-dependent kinetics. Use HPLC-MS to quantify side products and optimize conditions.

- Biological activity : Discrepancies in MIC values may reflect strain-specific responses. Validate with ATCC reference strains and replicate under identical assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.